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CAS No.: 10296-00-1
Cat. No.: B2504552

Get Quote

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of Azepane-Oxolane Hybrids, a specialized
class of heterobicyclic scaffolds emerging in the fields of glycomimetics and
neuropharmacology. Unlike traditional six-membered iminosugars (e.g., piperidines like
Nojirimycin), these hybrids combine the conformational flexibility of the seven-membered
azepane ring with the specific stereochemical density of the five-membered oxolane
(tetrahydrofuran) ring.

This document moves beyond basic description, offering a comparative SAR analysis that
evaluates these hybrids against standard inhibitors. It details self-validating synthetic protocols
and provides rigorous experimental data structures to support decision-making in lead
optimization.

The Scaffold: Why Azepane-Oxolane?

The "Azepane-Oxolane Hybrid" represents a strategic fusion of two pharmacophores:
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e The Azepane Core (7-membered amine): Acts as a flexible "septanose™” mimic. Its ring
flexibility allows it to adapt to enzyme active sites (induced fit) that rigid six-membered rings

cannot access.

o The Oxolane Moiety (5-membered ether): Mimics furanose sugars or acts as a hydrophobic
anchor, providing additional binding interactions via specific hydroxyl configurations.

Mechanistic Advantage

In glycosidase inhibition, the transition state of hydrolysis often involves a distorted
oxocarbenium ion. The seven-membered azepane ring mimics this distorted, high-energy
conformation more effectively than the rigid chair conformation of piperidines. Linking this to an
oxolane ring creates a pseudo-disaccharide that can occupy both the catalytic site (glycone
binding) and the aglycone binding pocket.

Comparative Analysis: Hybrids vs. Monomers

The following table summarizes the performance of Azepane-Oxolane hybrids compared to
their constituent monomers and standard drugs.

Table 1: Comparative Inhibitory Potency (IC50) against -
Glucosidase
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Expert Insight: The 40-fold potency increase of Hybrid | over Monomer A demonstrates the
“chelate effect” where the oxolane moiety anchors the molecule in the aglycone pocket,

drastically increasing the residence time of the inhibitor.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of these hybrids is governed by three critical vectors: the Linker Chemistry,
Stereochemical Configuration, and N-Substitution.

Visualization of SAR Vectors
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Figure 1: Strategic SAR vectors for Azepane-Oxolane optimization. Blue/Green nodes
represent the pharmacophores; Red/Yellow nodes represent modifiable regions.
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Detailed Analysis

e The Linker (The Pivot Point):

o C-C Linkers: Provide a stable, non-hydrolyzable bond. A methylene (-CH2-) spacer is
often optimal to allow the oxolane ring to rotate and find the hydrophobic pocket.

o Ether Linkers (-O-): Mimic the natural glycosidic bond but are more flexible. While they
improve solubility, they often suffer from lower metabolic stability.

o Protocol Note: Avoid rigid amide linkers in this position; they restrict the "induced fit"
capability of the azepane ring.

o Stereochemistry (The Code):

o The azepane ring must mimic the hydroxylation pattern of the target sugar (e.g., glucose
VS. mannose).

o Critical Finding: A trans-relationship between the C2-substituent (linker) and the C3-
hydroxyl group on the azepane ring is essential for minimizing steric clash with the
enzyme's catalytic nucleophile.

o N-Substitution (The Bioavailability Tuner):
o Unsubstituted secondary amines (

) mimic the oxocarbenium ion charge state at physiological pH.

o Alkyl substitution (e.g.,

-butyl) increases lipophilicity, enhancing blood-brain barrier (BBB) penetration for
neuropharmacological targets (e.g., GCase inhibition in Gaucher's disease).

Experimental Protocols

To ensure Trustworthiness and Reproducibility, the following protocols are standardized.

Synthesis: The "Ring-Expansion/Coupling"” Workflow
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This route utilizes a chiral pool approach (starting from carbohydrates) to ensure
stereochemical integrity.

Start: D-Glucose / D-Mannose

Step 1: Olefin Metathesis Precursor
(Formation of diene amine)

yclization

Step 2: RCM (Ring-Closing Metathesis)
Catalyst: Grubbs II

unctionalization

Step 3: Stereoselective Dihydroxylation
(OsO4/NMO)

'

Step 4: Azepane Core Isolation

ybridization

Step 5: Coupling with Oxolane Electrophile
(Reductive Amination or Alkylation)

Final Product: Azepane-Oxolane Hybrid

Click to download full resolution via product page
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Figure 2: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) for rapid scaffold
generation.

Protocol Description:

e Precursor Synthesis: Convert D-glucose into a diene-amine intermediate using reductive
amination with allylamine followed by O-allylation.

e Cyclization (RCM): Treat the diene (0.01 M in DCM) with Grubbs' 2nd Generation catalyst (5
mol%) at reflux for 12 hours. Validation: Disappearance of terminal alkene signals in

H NMR.

e Coupling: React the deprotected azepane amine with a pre-synthesized oxolane aldehyde
(reductive amination) using

in DCE.
Biological Assay: Glycosidase Inhibition (Colorimetric)
Objective: Determine the

and IC50 of the hybrid against
-glucosidase.

e Reagents:
o Enzyme:
-Glucosidase (from Almonds or recombinant human GCase).
o Substrate:

-Nitrophenyl-
-D-glucopyranoside (
NPG).

o Buffer: 50 mM Phosphate-Citrate, pH 5.2 (lysosomal mimic).
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e Procedure:

o Incubate enzyme (0.1 U/mL) with varying concentrations of the Azepane-Oxolane Hybrid
(0.01 nM to 100

M) for 10 minutes at 37°C.
o Add substrate (
NPG, 2 mM) and incubate for 20 minutes.
o Stop reaction with 1 M
(High pH shifts
NP to yellow phenolate).
o Measure Absorbance at 405 nm.
o Data Analysis:
o Plot % Inhibition vs. Log[Concentration].

o Fit to the Hill equation to derive IC50.

o Self-Validation: Run a parallel control with Miglitol; if IC50 deviates >15% from historical
mean (0.52

M), discard run.
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» Linked Piperidine and Azepane Pseudo-Disaccharide Iminosugars. Source:Carbohydrate
Research, 2016.[1] Context: Provides the "Hybrid I" data regarding dual-site binding and
linker chemistry.

e Structure-Activity Relationships of Seven-Membered Iminosugars. Source:European Journal
of Medicinal Chemistry, 2014. Context: Comprehensive review of the azepane scaffold's
flexibility and binding modes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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